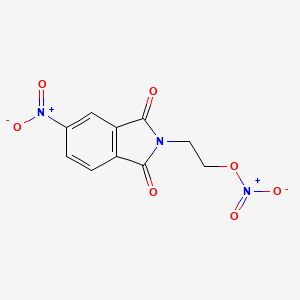
2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate is a chemical compound characterized by its nitro and dioxo groups attached to an isoindoline structure
Métodos De Preparación
The synthesis of 2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate typically involves the nitration of an isoindoline derivative followed by esterification. One common method includes the reaction of 5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindoline with ethyl nitrate under controlled conditions. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl nitrate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate involves its interaction with molecular targets through its nitro and dioxo groups. These functional groups can participate in various biochemical pathways, potentially leading to the inhibition of specific enzymes or the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate include:
- 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl acetate
- Diethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)malonate
These compounds share the isoindoline core structure but differ in their substituents, which can significantly affect their chemical properties and applications
Propiedades
Número CAS |
89024-43-1 |
|---|---|
Fórmula molecular |
C10H7N3O7 |
Peso molecular |
281.18 g/mol |
Nombre IUPAC |
2-(5-nitro-1,3-dioxoisoindol-2-yl)ethyl nitrate |
InChI |
InChI=1S/C10H7N3O7/c14-9-7-2-1-6(12(16)17)5-8(7)10(15)11(9)3-4-20-13(18)19/h1-2,5H,3-4H2 |
Clave InChI |
DYXKIFLTFRUEFH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCO[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



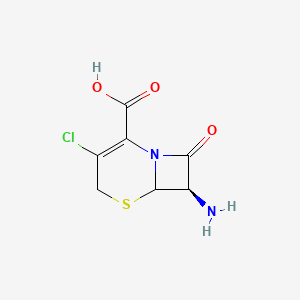

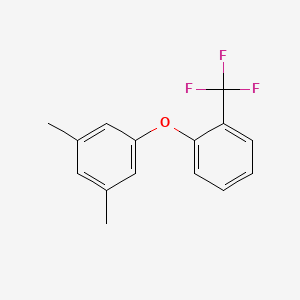

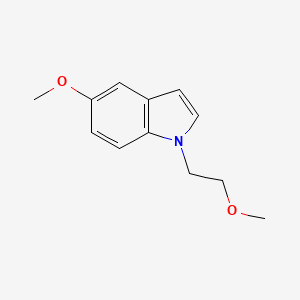
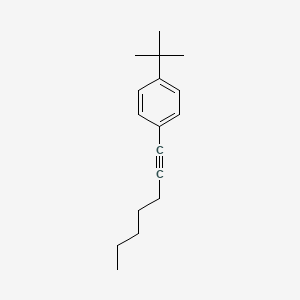
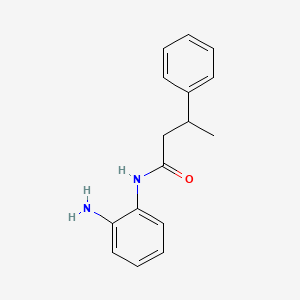

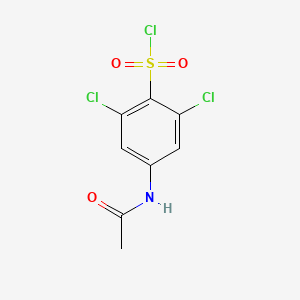
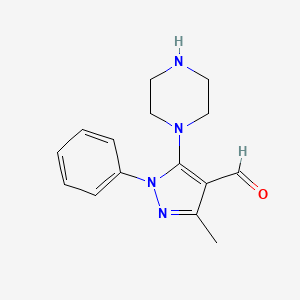

![3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14132389.png)

